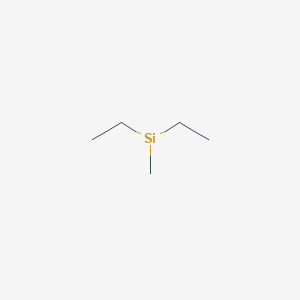

Diethylmethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C5H13Si/c1-4-6(3)5-2/h4-5H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZUMFHYRULBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014681 | |

| Record name | Diethylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-32-7 | |

| Record name | Silane, diethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Diethylmethylsilane from Chlorosilanes

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to diethylmethylsilane, a valuable organosilane intermediate, with a specific focus on methodologies commencing from chlorosilane precursors. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the practical and mechanistic aspects of these transformations. This document elucidates the prevalent Grignard-based alkylation strategies, offering in-depth procedural outlines, discussions on reaction parameter optimization, and critical safety considerations. The causality behind experimental choices is emphasized to provide actionable, field-proven insights. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative literature.

Introduction

This compound ((C₂H₅)₂CH₃SiH) is an organosilane of significant interest due to the unique reactivity conferred by its silicon-hydride (Si-H) bond. This functionality makes it a versatile reagent in organic synthesis, particularly in hydrosilylation reactions for the formation of silicon-carbon bonds.[1] Its applications span from the synthesis of complex organic molecules in drug discovery to its use in materials science for the production of specialty silicones and as a surface modifier.[2][3] The controlled and efficient synthesis of this compound is, therefore, a critical undertaking.

Chlorosilanes serve as the most common and commercially viable starting materials for the synthesis of a vast array of organosilanes, including this compound.[4][5] Their reactivity towards nucleophilic substitution at the silicon center allows for the systematic introduction of organic moieties. This guide will focus on the most prevalent and practical method for this transformation: the Grignard reaction.

Synthesis via Grignard Reaction

The reaction of a Grignard reagent with a chlorosilane is a cornerstone of organosilicon chemistry, first pioneered by F. Stanley Kipping.[4] This method allows for the formation of silicon-carbon bonds with a high degree of control. The general principle involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom of the chlorosilane, displacing a chloride ion.

Choosing the Right Chlorosilane Precursor

The synthesis of this compound can be envisioned starting from several commercially available chlorosilanes. The choice of precursor will dictate the stoichiometry of the Grignard reagent required and may influence the reaction conditions and purification strategy.

-

Dichloromethylsilane (CH₃SiHCl₂): This is a common and direct precursor. The two chlorine atoms can be sequentially substituted by two equivalents of an ethyl Grignard reagent.

-

Trichloromethylsilane (CH₃SiCl₃): While also a viable starting material, the use of trichloromethylsilane requires the sequential introduction of two ethyl groups followed by a reduction step to introduce the silicon-hydride bond. This adds complexity to the overall synthesis.

-

Dichlorodiethylsilane ((C₂H₅)₂SiCl₂): In this case, a reducing agent would be required to convert the silicon-chlorine bond to a silicon-hydride bond.

For the purpose of this guide, we will focus on the most direct route starting from dichloromethylsilane.

The Grignard Reagent: Preparation and Considerations

The Grignard reagent, typically ethylmagnesium bromide (C₂H₅MgBr) or ethylmagnesium chloride (C₂H₅MgCl), is prepared by the reaction of magnesium metal with the corresponding ethyl halide in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[6]

Key Considerations:

-

Solvent: THF is often preferred over diethyl ether due to its higher boiling point, which allows for reactions to be conducted at more elevated temperatures.[7] Furthermore, the kinetics of the Grignard reaction with chlorosilanes are significantly faster in THF.[7][8]

-

Magnesium Activation: The magnesium turnings used are coated with a passivating layer of magnesium oxide.[6] Activation is crucial for initiating the reaction and can be achieved by methods such as crushing the magnesium, rapid stirring, or using activating agents like iodine, methyl iodide, or 1,2-dibromoethane.[6]

-

Purity and Titration: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry in the subsequent reaction.[9]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic substitution at the silicon center. The stoichiometry is critical for achieving the desired product.

Caption: General reaction scheme for the synthesis of this compound.

Using dichloromethylsilane as the starting material, two equivalents of the ethyl Grignard reagent are required for the complete substitution of both chlorine atoms.

Experimental Protocol: Synthesis of this compound from Dichloromethylsilane

This protocol outlines a general procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dichloromethylsilane (CH₃SiHCl₂)

-

Magnesium turnings

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

To the three-necked flask, add magnesium turnings (2.2 equivalents) and a small crystal of iodine.

-

Add a small portion of anhydrous THF.

-

In the dropping funnel, prepare a solution of ethyl bromide (2.1 equivalents) in anhydrous THF.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichloromethylsilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of dichloromethylsilane (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the dichloromethylsilane solution dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The this compound can be purified by fractional distillation.

-

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄Si | [10] |

| Molecular Weight | 102.25 g/mol | [10] |

| Boiling Point | 78 °C | [10] |

| Density | 0.705 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.398 | [10] |

Process Optimization and Causality

-

Addition Mode: The addition of the chlorosilane to the Grignard reagent (normal addition) is generally preferred when full substitution is desired.[4] Reverse addition (Grignard to chlorosilane) can be used to favor partial substitution.[4]

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of the chlorosilane is crucial to prevent side reactions and ensure a controlled reaction rate.[11]

-

Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen.[12] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent and ensure high yields.

Alternative Synthetic Routes

While the Grignard reaction is the most common method, other synthetic strategies exist, though they are generally less prevalent for this specific target molecule.

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond.[1] While not a direct synthesis from a chlorosilane, a related precursor like methyldiethoxysilane could potentially be synthesized and then used in a hydrosilylation reaction. This route is generally more complex for the synthesis of a simple alkylsilane like this compound.

Reduction of Dichlorodiethylsilane

If dichlorodiethylsilane were the starting material, a reduction step would be necessary to introduce the Si-H bond. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).[5] However, this adds an extra step and requires handling of highly reactive and hazardous reducing agents.

Safety Considerations

Working with chlorosilanes and Grignard reagents necessitates strict adherence to safety protocols due to their hazardous nature.

Chlorosilanes

-

Corrosive and Reactive: Chlorosilanes are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas.[13][14] All handling should be done in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, face shields, and acid-resistant gloves, is mandatory.[13][14]

Grignard Reagents

-

Flammable and Pyrophoric: Grignard reagents and the ethereal solvents used in their preparation are highly flammable.[11][12] Some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[12]

-

Exothermic Reactions: The preparation and reactions of Grignard reagents are often highly exothermic and can lead to runaway reactions if not properly controlled.[11]

-

Water Reactive: Grignard reagents react violently with water.[12] All glassware must be scrupulously dried, and anhydrous solvents must be used.

General Laboratory Practices

-

Inert Atmosphere: As previously mentioned, all reactions should be conducted under an inert atmosphere.

-

Emergency Preparedness: Ensure that appropriate fire extinguishing media (e.g., Class D fire extinguisher for reactive metals) and spill control materials are readily available. Do NOT use water to extinguish a fire involving Grignard reagents or chlorosilanes.[13]

Conclusion

The synthesis of this compound from chlorosilanes is most effectively and directly achieved through the Grignard reaction, with dichloromethylsilane being a preferred starting material. A thorough understanding of the reaction mechanism, careful control of stoichiometry and reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently undertake this important transformation in their work.

References

- Benchchem. (n.d.). Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane.

- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.

- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Diethoxymethylsilane Hydrosilylation Reactions.

- Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.

- ResearchGate. (2025). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.

- American Chemistry Council. (n.d.). Safety Guides.

- National Center for Biotechnology Information. (n.d.). Diethylsilane. PubChem.

- University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Grignard Reagents.

- Benchchem. (n.d.). Exploring Chloromethyl-Diethoxy-Methylsilane: Properties and Applications.

- Sigma-Aldrich. (n.d.). Diethylsilane.

- Scribd. (n.d.). Chlorosilane Safety Guide.

- ChemicalBook. (2025). This compound.

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- ResearchGate. (2023). Grignard reaction of chlorosilane/siloxane.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Wikipedia. (n.d.). Chlorosilane.

- Daken Chemical. (n.d.). Application Of Diethoxymethylsilane CAS No. 2031-62-1 In Surface Modification And Coating Industry.

- ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.

- SciSpace. (n.d.). Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes.

- National Center for Biotechnology Information. (n.d.). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. PubMed Central.

- Organic Syntheses. (n.d.). Procedure.

- Endress+Hauser. (n.d.). The production of methyl chlorosilanes.

- Google Patents. (n.d.). CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation.

- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

- GE Advanced Materials - Silicones. (n.d.). 280b Catalyst Selection for the Hydrosilylation Synthesis.

- ChemicalBook. (n.d.). Dichloromethylsilane synthesis.

- Tuulmets, A., et al. (n.d.). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. ResearchGate.

- Wikipedia. (n.d.). Grignard reagent.

- Ramsden, H. E., & Rosenberg, S. D. (1959). U.S. Patent No. 2,872,471. Washington, DC: U.S. Patent and Trademark Office.

- Marciniec, B., et al. (2007). Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilylation of olefins. Journal of Molecular Catalysis A: Chemical, 275(1-2), 142-147.

- Asuncion, M., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Organometallics, 42(5), 419-428.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. dakenchem.com [dakenchem.com]

- 4. gelest.com [gelest.com]

- 5. Chlorosilane - Wikipedia [en.wikipedia.org]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 760-32-7 [chemicalbook.com]

- 11. dchas.org [dchas.org]

- 12. research.uga.edu [research.uga.edu]

- 13. globalsilicones.org [globalsilicones.org]

- 14. scribd.com [scribd.com]

Diethylmethylsilane (CAS 760-32-7): A Comprehensive Technical Guide for Researchers

Introduction: The Versatile Role of Diethylmethylsilane in Modern Synthesis

This compound (DEMS), a trialkylsilane with the CAS number 760-32-7, has emerged as a valuable and versatile reagent in the arsenal of synthetic chemists. Characterized by the presence of a reactive silicon-hydride (Si-H) bond, DEMS serves as a mild and selective reducing agent and a precursor for the introduction of the diethylmethylsilyl moiety in a variety of chemical transformations. Its utility spans from academic research laboratories to process development in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of the core properties, spectroscopic signature, reactivity, and practical applications of this compound, designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective and safe utilization.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in any experimental setting. This compound is a colorless, transparent liquid with a characteristically low boiling point and high flammability.[1][2][3][4][5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 760-32-7 | [1][5] |

| Molecular Formula | C₅H₁₄Si | [1] |

| Molecular Weight | 102.25 g/mol | [5] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 78 °C | [1][2][5] |

| Melting Point | < 0 °C | [1][2] |

| Density | 0.705 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.398 | [4][5] |

| Flash Point | -24 °C (-12 °F) | [2][4] |

Safety and Handling Considerations:

This compound is classified as a highly flammable liquid and vapor and requires careful handling in a well-ventilated fume hood, away from ignition sources.[4][6] It may cause skin, eye, and respiratory tract irritation.[5][6] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and nitrile or neoprene gloves, is mandatory.[4] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[4] It is incompatible with strong oxidizing agents, alkalis, metal salts, and precious metals.[4] Upon exposure to moisture, especially in the presence of catalysts, it can generate flammable hydrogen gas.[4]

Spectroscopic Characterization: The Signature of this compound

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The proton attached directly to the silicon atom (Si-H) will appear as a multiplet, typically a septet, due to coupling with the adjacent methyl and methylene protons. The ethyl groups will show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methyl group directly attached to the silicon will appear as a doublet, coupled to the Si-H proton.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the methyl carbon directly bonded to silicon, and the two carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong and sharp absorption band corresponding to the Si-H stretching vibration, typically observed in the region of 2100-2200 cm⁻¹. Other prominent peaks include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and various bending vibrations for the Si-C and C-H bonds at lower wavenumbers.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 102. The fragmentation pattern is typically characterized by the loss of alkyl groups. A prominent peak at m/z 73, corresponding to the [M - C₂H₅]⁺ fragment (diethylsilyl cation), is expected. Further fragmentation can lead to the loss of a methyl group, resulting in a peak at m/z 87 ([M - CH₃]⁺).

Reactivity and Synthetic Utility: A Hydride Donor in Action

The synthetic utility of this compound is primarily centered around the reactivity of its silicon-hydride bond. It functions as a potent hydride donor, particularly when activated by a Lewis or Brønsted acid, enabling a range of reduction and hydrosilylation reactions.

Reductions of Carbonyl Compounds and Derivatives

This compound is a cornerstone reagent for the mild and selective reduction of various carbonyl-containing functional groups. This process, often termed ionic hydrogenation, proceeds through the formation of a carbocation intermediate upon activation of the substrate, which is then quenched by the hydride transfer from the silane.

A generalized workflow for the reduction of a ketone to an alkane is depicted below:

Caption: Generalized workflow for the reduction of a ketone using this compound.

This methodology is highly chemoselective, allowing for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a powerful transformation for the formation of silicon-carbon bonds. This compound participates in these reactions, typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium. The reaction generally proceeds with anti-Markovnikov selectivity for terminal alkenes, affording the corresponding trialkylsilane.

Experimental Protocol: Reduction of an Ester to a Primary Alcohol

The following protocol provides a representative, step-by-step methodology for the reduction of an ester to a primary alcohol using this compound, a reaction of significant importance in organic synthesis.

Materials:

-

Ester substrate (1.0 eq)

-

This compound (DEMS, 2.0-3.0 eq)

-

Zirconocene dichloride (Cp₂ZrCl₂) (5 mol%)

-

Anhydrous Toluene

-

1 M Aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the ester substrate (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: Add the zirconocene dichloride catalyst (5 mol%) to the stirred solution.

-

Reagent Addition: Slowly add this compound (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired primary alcohol.

The logical flow of this experimental protocol is illustrated in the following diagram:

Caption: Step-by-step experimental workflow for ester reduction.

Conclusion: A Reagent of Choice for Selective Transformations

This compound stands as a testament to the power and versatility of organosilicon chemistry. Its utility as a mild and selective reducing agent, coupled with its role in hydrosilylation reactions, makes it an indispensable tool for synthetic chemists. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for unlocking its full potential in the synthesis of complex molecules and advanced materials. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is poised to increase, further solidifying its place in the modern synthetic laboratory.

References

-

LookChem. (n.d.). CAS No.760-32-7,this compound Suppliers,MSDS download. Retrieved from [Link]

-

abcr GmbH. (n.d.). AB111060 | CAS 760-32-7 – abcr Gute Chemie. Retrieved from [Link]

-

Gelest, Inc. (2016). This compound Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl(methyl)silane. Retrieved from [Link]

-

DOSS. (2021). Silane, Diethylmethyl-. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, diethylmethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Profile of Diethylmethylsilane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethylmethylsilane (CAS No. 760-32-7), a volatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy as applied to this analyte. We delve into the structural elucidation facilitated by these techniques, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. This guide is structured to serve as a practical reference for the characterization of this compound and related organosilane compounds.

Introduction

This compound [(CH₃CH₂)₂SiHCH₃] is a key organosilane intermediate with applications in organic synthesis and as a precursor in the fabrication of silicon-containing materials. Its utility is intrinsically linked to its chemical structure and purity, necessitating robust analytical methods for its characterization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for verifying its molecular architecture and identifying potential impurities.

This guide presents an in-depth analysis of the NMR and IR spectroscopic data of this compound. The causality behind experimental choices, from sample preparation of this volatile and potentially air-sensitive liquid to the nuances of spectral interpretation, is explained to provide a self-validating framework for analysis.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The presence of ethyl, methyl, and silyl-hydride groups gives rise to distinct signals in both NMR and IR spectra, allowing for unambiguous identification.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. Due to the volatility and potential air-sensitivity of this compound, proper sample preparation is paramount.

Experimental Protocol: NMR Sample Preparation

Given that organosilanes can be reactive with atmospheric moisture and oxygen, an inert atmosphere technique is recommended for sample preparation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃), dried over molecular sieves

-

NMR tube with a J. Young's tap or a standard NMR tube with a septum cap

-

Schlenk line or glovebox

-

Gas-tight syringe

Procedure:

-

Dry the NMR tube in an oven at 120 °C overnight and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).

-

In an inert atmosphere (glovebox or Schlenk line), add approximately 0.5 mL of deuterated chloroform to the NMR tube.

-

Using a gas-tight syringe, carefully transfer ~5-10 µL of this compound into the NMR tube.

-

Seal the NMR tube securely with the J. Young's tap or septum cap.

-

Gently invert the tube several times to ensure a homogeneous solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Si-H | ~3.6 - 4.0 | Nonet or multiplet | 1H | J(H-C) |

| -CH₂- | ~0.5 - 0.7 | Quartet | 4H | J(H-H) ≈ 7-8 |

| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet | 6H | J(H-H) ≈ 7-8 |

| Si-CH₃ | ~0.0 - 0.2 | Doublet | 3H | J(H-H) |

Interpretation:

-

The silyl-hydride proton (Si-H) is expected to appear as a complex multiplet in the downfield region due to coupling with the protons on the adjacent methyl and ethyl groups.

-

The methylene protons (-CH₂-) of the two ethyl groups are chemically equivalent and will appear as a single quartet due to coupling with the adjacent methyl protons.

-

The methyl protons (-CH₃) of the two ethyl groups are also equivalent and will present as a triplet, coupled to the methylene protons.

-

The methyl protons directly attached to the silicon atom (Si-CH₃) will appear as a doublet due to coupling with the silyl-hydride proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display three signals, corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂- | ~5 - 10 |

| -C H₃ (ethyl) | ~8 - 12 |

| Si-C H₃ | ~(-5) - 0 |

Interpretation:

-

The chemical shifts are in the upfield region, which is characteristic of carbons in alkylsilanes.

-

The methylene carbon (-CH₂-) of the ethyl groups is expected at a slightly more downfield position compared to the methyl carbons.

-

The methyl carbon of the ethyl groups (-CH₃) will appear in a similar region.

-

The carbon of the methyl group directly bonded to silicon (Si-CH₃) is anticipated to have the most upfield chemical shift, potentially appearing at a negative ppm value, a common feature for carbons directly attached to silicon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

Due to the volatility of this compound, care must be taken to prevent evaporation during the measurement. A sealed liquid cell or a prompt measurement with an Attenuated Total Reflectance (ATR) accessory is recommended.

Method 1: Neat Liquid on ATR

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Promptly acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Method 2: Sealed Liquid Cell

-

Select a liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl) and a suitable path length (e.g., 0.1 mm).

-

Carefully fill the cell with this compound using a syringe, ensuring no air bubbles are trapped inside.

-

Place the sealed cell in the spectrometer's sample holder and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to Si-H, C-H, Si-C, and C-C bond vibrations.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2960-2870 | Strong | C-H stretching (in ethyl and methyl groups) |

| ~2120 | Strong | Si-H stretching |

| ~1460 | Medium | C-H bending (in -CH₂- and -CH₃) |

| ~1250 | Medium-Strong | Si-CH₃ symmetric bending |

| ~1010 | Medium | C-C stretching |

| ~800-700 | Strong | Si-C stretching and CH₂ rocking |

Key Diagnostic Peaks:

-

The most characteristic peak in the IR spectrum of this compound is the strong Si-H stretching vibration around 2120 cm⁻¹ . The position of this band is sensitive to the electronic environment of the silicon atom.

-

The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

-

A medium to strong absorption around 1250 cm⁻¹ is indicative of the symmetric bending of a methyl group attached to a silicon atom.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive methodology for the structural characterization and purity assessment of this compound. The distinct signals in the NMR spectra, arising from the unique chemical environments of the protons and carbons, coupled with the characteristic vibrational modes observed in the IR spectrum, allow for an unambiguous confirmation of its molecular structure. The experimental protocols detailed herein, with specific considerations for the volatile and potentially air-sensitive nature of the compound, provide a reliable framework for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this compound and related organosilicon compounds.

References

-

PubChem. Diethyl(methyl)silane. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. Diethylsilane. National Institute of Standards and Technology. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

-

Agilent Technologies. Improved Measurement of Liquid Samples Using FTIR. [Link]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethylmethylsilane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organometallic compounds.[1] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound (C₅H₁₄Si), a fundamental organosilane compound. We will delve into the theoretical principles governing its spectral features, including chemical shift, spin-spin coupling, and integration. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the characterization of organosilane moieties. A detailed, field-proven experimental protocol for acquiring a high-quality spectrum is also presented, emphasizing the causality behind instrumental choices to ensure data integrity and reproducibility.

Introduction to this compound and NMR Characterization

This compound (CAS 760-32-7) is an organosilicon compound with the chemical formula (C₂H₅)₂Si(H)CH₃.[2] Its structure consists of a central silicon atom bonded to two ethyl groups, one methyl group, and one hydride proton. Understanding the precise arrangement and electronic environment of these protons is critical for confirming its identity, assessing purity, and studying its reactivity.

¹H NMR spectroscopy offers an unparalleled, non-destructive window into molecular structure.[3] For organometallic compounds like this compound, it is particularly powerful. The distinct electronegativity of silicon compared to carbon results in characteristic upfield chemical shifts for nearby protons, often in regions of the spectrum that are less crowded.[1] This allows for clear identification of the protons attached to or near the silicon center. This guide will systematically deconstruct the ¹H NMR spectrum of this compound, transforming it from raw data into a definitive structural confirmation.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum is foundational to its interpretation. The structure of this compound dictates that there are four chemically non-equivalent sets of protons, which will therefore give rise to four distinct signals in the spectrum.

Molecular Structure and Proton Environments

The first step in predicting a spectrum is to identify all unique proton environments within the molecule, taking symmetry into account.[4]

Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (a, b, c, d).

The four unique proton environments are:

-

Hₐ: The single proton directly bonded to the silicon (Si-H).

-

Hₑ: The three protons of the methyl group bonded to the silicon (Si-CH₃).

-

Hₑ: The four protons of the two methylene groups (Si-CH₂-CH₃). Due to free rotation around the Si-C bonds, the two CH₂ groups are equivalent.

-

Hₐ: The six protons of the two terminal methyl groups (Si-CH₂-CH₃). The two terminal CH₃ groups are also equivalent.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), causing an increase in electron density (shielding) around protons on or near the silicon atom. This results in signals appearing at a lower chemical shift (further upfield, to the right) compared to their analogues in pure hydrocarbons.[1]

-

Si-H (Hₐ): The hydride proton is directly attached to the silicon and is significantly shielded. Its chemical shift is typically found in the region of 3.5-4.5 ppm . For comparison, the Si-H protons in dimethylsilane appear at 3.80 ppm.[5]

-

Si-CH₃ (Hₑ): The methyl protons are attached to the silicon via one carbon atom. They are highly shielded and appear far upfield, typically around 0.0-0.2 ppm .[5]

-

Si-CH₂- (Hₑ): The methylene protons are also shielded by the silicon, though to a lesser extent than the Si-CH₃ protons. They are expected in the range of 0.4-0.8 ppm .

-

-CH₃ (Hₐ): The terminal methyl protons are furthest from the silicon atom. Their chemical environment is most similar to that in an alkane, but they still experience slight shielding. They are expected to appear around 0.8-1.2 ppm .

Spin-Spin Coupling (J-coupling) and Multiplicity

Spin-spin coupling occurs when non-equivalent protons on adjacent atoms influence each other's magnetic field, causing the splitting of NMR signals. The multiplicity of a signal can be predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

-

Si-H (Hₐ): This proton is coupled to the three protons of the Si-CH₃ group (n=3) and the four protons of the two Si-CH₂ groups (n=4). This will result in a complex multiplet, specifically a quartet of quintets (qq) .

-

Si-CH₃ (Hₑ): These three protons are coupled to the single Si-H proton (n=1). According to the n+1 rule, this signal will be split into a doublet (d) .

-

Si-CH₂- (Hₑ): These four protons are coupled to the single Si-H proton (n=1) and the six protons of the terminal methyl groups (n=6). However, coupling is typically observed between protons on adjacent atoms. Therefore, they are coupled to the Si-H proton (n=1) and the adjacent methyl protons (n=3). This will result in a complex signal, best described as a doublet of quartets (dq) .

-

-CH₃ (Hₐ): These six protons are coupled to the four protons of the adjacent methylene groups (n=2 for each methyl). The signal will be split into a triplet (t) .

Figure 2: Spin-spin coupling network in this compound. Arrows indicate coupling relationships between proton environments.

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the relative integration ratios of the signals will be:

Hₐ : Hₑ : Hₑ : Hₐ = 1 : 3 : 4 : 6

This integration ratio is a powerful diagnostic tool for confirming the correct assignment of each signal.

Summary of Predicted ¹H NMR Data

The predicted spectral data provides a clear fingerprint for the identification of this compound. This information is summarized below for easy reference.

| Signal Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Hₐ | Si-H | 3.5 - 4.5 | Multiplet (qq) | 1H |

| Hₑ | Si-CH₃ | 0.0 - 0.2 | Doublet (d) | 3H |

| Hₑ | Si-CH₂- | 0.4 - 0.8 | Multiplet (dq) | 4H |

| Hₐ | -CH₃ | 0.8 - 1.2 | Triplet (t) | 6H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of NMR data is contingent upon a rigorous and well-justified experimental methodology. The following protocol is designed as a self-validating system for acquiring a publication-quality ¹H NMR spectrum of this compound.

Sample Preparation

Rationale: Organosilanes can be sensitive to moisture and oxygen.[1] The choice of deuterated solvent is critical to avoid interfering signals and ensure sample stability. Chloroform-d (CDCl₃) is a common choice for non-polar analytes.

-

Environment: Perform all sample manipulations in an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk techniques) if the sample is known to be air-sensitive.

-

Solvent: Use high-purity, anhydrous deuterated chloroform (CDCl₃, 99.8+ atom % D).

-

Concentration: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of CDCl₃. This concentration is optimal for achieving good signal-to-noise without causing line broadening from aggregation.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.

Spectrometer Setup and Data Acquisition

Rationale: The chosen parameters are a balance between obtaining high-quality data and efficient use of instrument time. A longer relaxation delay (d1) is crucial for accurate integration, especially for nuclei with potentially long relaxation times.

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).[6]

Step-by-Step Acquisition:

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak shape.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.

-

Pulse Calibration: Determine the 90° pulse width for accurate signal excitation.

-

Acquisition Parameters:

-

Pulse Program: zg30 (standard 30° pulse experiment)

-

Number of Scans (ns): 16 (increase if sample is very dilute)

-

Relaxation Delay (d1): 5 seconds (ensures full relaxation for quantitative accuracy)

-

Acquisition Time (aq): ~4 seconds

-

Spectral Width (sw): 20 ppm (centered around 5 ppm)

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Define the integral regions for each of the four signals. Normalize the smallest integral (the Si-H multiplet) to 1.00 to verify the 1:3:4:6 ratio.

Conclusion

The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. It is characterized by four signals corresponding to the four unique proton environments, with chemical shifts, multiplicities, and integration values that are highly predictable. The upfield signals for the protons on and near the silicon atom are a hallmark of organosilane compounds. By following a robust experimental protocol, researchers can reliably acquire a high-fidelity spectrum, enabling unambiguous structural confirmation and purity assessment, which are critical steps in any research or development pipeline involving this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69799, Diethyl(methyl)silane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68337, Diethylsilane. Retrieved from [Link]

-

Hoyt, S. B., et al. (2021). Precise NMR Method for Titering Organometal Reagents. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Retrieved from [Link]

-

Wasylishen, R. E., et al. (2007). Solid-state NMR Spectroscopy in Organometallic Chemistry. ResearchGate. Retrieved from [Link]

- Pregosin, P. S. (n.d.). NMR in Organometallic Chemistry.

-

Berger, S., et al. (Eds.). (1996). Advanced Applications of NMR to Organometallic Chemistry. Wiley-VCH. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Long-Range Coupling in Cyclic Silanes. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70435, Trimethylsilane. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Synthesis of Diethylmethylsilane via Grignard reaction

An In-depth Technical Guide to the Synthesis of Diethylmethylsilane via Grignard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Procedure

The synthesis of organosilanes is a foundational technique in modern chemistry, with applications ranging from advanced materials to pharmaceutical intermediates. This compound (DEMS), a functionalized silane, is a valuable reagent prized for its role in hydrosilylation reactions and as a versatile reducing agent. While the Grignard reaction is a classic and powerful tool for forming carbon-silicon bonds, its successful application demands more than a mere recitation of steps. This guide is crafted from the perspective of a senior application scientist to provide not just the "how," but the critical "why" behind each experimental choice. We will explore the mechanistic underpinnings, process controls, and safety considerations essential for a robust, reproducible, and safe synthesis of this compound from methyldichlorosilane and ethylmagnesium bromide.

Mechanistic Rationale and Strategic Considerations

The core of this synthesis lies in the nucleophilic substitution at an electrophilic silicon center. The Grignard reagent, ethylmagnesium bromide (EtMgBr), serves as a potent source of ethyl nucleophiles, which displace the chloride leaving groups on the methyldichlorosilane precursor.

Formation of the Nucleophile: The Grignard Reagent

The process begins with the formation of the Grignard reagent, an oxidative insertion of magnesium metal into the carbon-bromine bond of ethyl bromide.

CH₃CH₂Br + Mg --(diethyl ether)--> CH₃CH₂MgBr

The choice of solvent is paramount. Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for two reasons:

-

Stabilization: The ether solvent coordinates with the magnesium center of the Grignard reagent, stabilizing it in solution and preventing aggregation.[1]

-

Aprotic Nature: Grignard reagents are exceptionally strong bases and will be instantly destroyed by protic solvents like water or alcohols.[2][3][4] The presence of even trace amounts of water will quench the reagent, forming ethane and magnesium salts, thereby reducing the yield.[3][4]

The Substitution Reaction: Building the Silane

Once formed, the ethylmagnesium bromide attacks the silicon atom of methyldichlorosilane. The reaction proceeds in a stepwise fashion, substituting both chlorine atoms.

Step 1: CH₃SiHCl₂ + CH₃CH₂MgBr → CH₃(CH₃CH₂)SiHCl + MgBrCl Step 2: CH₃(CH₃CH₂)SiHCl + CH₃CH₂MgBr → (CH₃CH₂)₂(CH₃)SiH + MgBrCl

The order of addition is a critical process parameter. Typically, the silane is added to the Grignard reagent (a "normal addition" protocol) to ensure the silane is always in the presence of an excess of the nucleophile, driving the reaction to full dialkylation.[5] This strategy minimizes the formation of the partially substituted intermediate, ethylmethylchlorosilane. The silicon-hydride (Si-H) bond is generally stable to the Grignard reagent under these conditions.[5]

A Validated Experimental Protocol

This protocol incorporates in-process controls and purification methods that serve to validate the success of the synthesis.

Reagent and Equipment Specifications

All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3][6]

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Purity/Grade |

| Magnesium Turnings | Mg | 24.31 | 12.15 g (0.50 mol) | >99.5% |

| Ethyl Bromide | C₂H₅Br | 108.97 | 54.5 g (0.50 mol) | >99%, anhydrous |

| Methyldichlorosilane | CH₃SiHCl₂ | 115.03 | 28.75 g (0.25 mol) | >97% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous |

| Iodine | I₂ | 253.81 | 1-2 small crystals | ACS Reagent |

| 1 M Hydrochloric Acid | HCl(aq) | - | ~200 mL | Standard |

| Sat. Sodium Bicarbonate | NaHCO₃(aq) | - | ~100 mL | Standard |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Reagent Grade |

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of this compound.

Step-by-Step Methodology

-

Grignard Reagent Preparation: In the prepared three-neck flask, place the magnesium turnings. Add a crystal of iodine, which serves to chemically activate the magnesium surface by disrupting the passivating oxide layer.[3][7]

-

Initiation: Add approximately 50 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of ethyl bromide in 150 mL of anhydrous diethyl ether. Add a small aliquot (~10 mL) of this solution to the magnesium suspension. Initiation is confirmed by the disappearance of the iodine color, the appearance of turbidity, and gentle bubbling or spontaneous reflux.[3] If the reaction fails to start, gentle warming may be applied.

-

Grignard Reagent Completion: Once initiated, add the remainder of the ethyl bromide solution at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to reflux the gray, cloudy mixture for an additional 30 minutes to ensure complete consumption of the magnesium.

-

Reaction with Silane: Cool the freshly prepared Grignard reagent to 0 °C in an ice-water bath. Prepare a solution of methyldichlorosilane in 100 mL of anhydrous diethyl ether in the dropping funnel.

-

Controlled Addition: Add the methyldichlorosilane solution dropwise to the stirred Grignard reagent. This reaction is exothermic; maintain the internal temperature below 10 °C by controlling the addition rate and external cooling.[6][8] A runaway reaction is a significant fire hazard.[6][8]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least two hours to ensure the reaction goes to completion.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C. Cautiously add 1 M HCl dropwise to quench any unreacted Grignard reagent and to dissolve the magnesium salts into the aqueous layer.

-

Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a small portion of diethyl ether. Combine all organic layers.

-

Workup - Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the bulk of the diethyl ether via rotary evaporation. The crude product is then purified by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at 77-78 °C , which corresponds to pure this compound.[9]

Scientific Integrity: A Self-Validating System

The trustworthiness of this protocol is established through several key validation points:

-

Initiation Confirmation: The visual cues of Grignard formation provide a critical go/no-go checkpoint before adding the expensive silane substrate.[3]

-

Exotherm Control: The controlled exotherm during the silane addition is direct evidence that the desired C-Si bond-forming reaction is occurring. Failure to observe a temperature increase would indicate a problem with the Grignard reagent.

-

Purification as Proof: Fractional distillation is the ultimate validation. The isolation of a clear, colorless liquid at the specific boiling point of this compound (77-78 °C) confirms the identity of the final product.[9]

-

Spectroscopic Characterization: Final product identity and purity should be unequivocally confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS. Key diagnostic signals in ¹H NMR include the characteristic Si-H proton resonance.

Safety: The Authoritative Mandate

Grignard reactions are inherently hazardous and must be treated with the utmost respect.[6][8]

-

Fire Hazard: Diethyl ether is extremely flammable and volatile. Grignard reagents themselves can be pyrophoric. The reaction is exothermic and can lead to a runaway condition if addition rates are not controlled.[6][8][10] All work must be conducted in a certified chemical fume hood, away from ignition sources.

-

Anhydrous Conditions: The need for dry conditions is not just for yield but also for safety. The uncontrolled reaction of a Grignard reagent with water can be violent.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.[6][8]

-

Quenching: The quenching step is also highly exothermic and must be performed slowly and with cooling to prevent splashing and rapid gas evolution.

By adhering to this detailed guide, which marries procedural execution with a deep understanding of the underlying chemical principles and safety mandates, a researcher can confidently and safely synthesize high-purity this compound.

References

- Title: Developing SOPs for Hazardous Chemical Manipulations Source: Google Cloud Vertex AI Search URL

- Title: Grignard reaction with chlorosilanes in THF: a kinetic study Source: PubMed URL

- Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study Source: ResearchGate URL

- Title: Grignard Reaction Source: American Chemical Society URL

- Title: Grignard Reaction Source: Organic Chemistry Portal URL

- Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL

- Title: Grignard reaction safety Source: YouTube URL

- Source: Gelest, Inc.

- Title: Grignard Reaction, Mechanism, Reagent and Cheat Sheet Source: Leah4Sci URL

- Title: Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures Source: ACS Publications URL

- Title: Formation and reaction of a Grignard reagent Source: University of Massachusetts Amherst URL

- Title: 5.

- Title: Asymmetric Synthesis of an Axially Chiral Sulfinate via a Grignard-Mediated SO₂-Trapping Reaction Source: Organic Syntheses URL

- Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL

- Title: Diethylsilane 99% Source: Sigma-Aldrich URL

- Title: Grignard Reagents Source: Chemistry LibreTexts URL

- Title: Total Synthesis of (+)

- Title: Diethyl(methyl)

Sources

- 1. leah4sci.com [leah4sci.com]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gelest.com [gelest.com]

- 6. dchas.org [dchas.org]

- 7. adichemistry.com [adichemistry.com]

- 8. acs.org [acs.org]

- 9. Diethyl(methyl)silane | C5H14Si | CID 69799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Thermal stability of Diethylmethylsilane

An In-depth Technical Guide to the Thermal Stability of Diethylmethylsilane

Introduction

This compound (DEMS), with the chemical formula (C₂H₅)₂SiHCH₃, is an organosilicon compound of significant interest in the semiconductor industry.[1] It serves as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films, which are integral components of microelectronic devices.[2] The performance and integrity of these films are intrinsically linked to the controlled decomposition of the precursor molecule. Consequently, a thorough understanding of the thermal stability of DEMS is paramount for process optimization, ensuring film quality, and maintaining operational safety.

This technical guide provides a comprehensive overview of the thermal stability of this compound. It is intended for researchers, scientists, and drug development professionals who may encounter organosilicon compounds in their work. This document will delve into the theoretical underpinnings of DEMS's thermal decomposition, present methodologies for its analysis, and discuss the expected decomposition pathways and products.

The Critical Role of Thermal Stability in Semiconductor Manufacturing

In CVD processes, the thermal stability of a precursor dictates the temperature window for deposition. A precursor that decomposes at too low a temperature may lead to gas-phase nucleation and particle formation, resulting in film defects.[3] Conversely, a precursor that is too stable requires excessively high temperatures, which can be detrimental to other components on the semiconductor wafer.[4] Therefore, precise knowledge of the thermal decomposition profile of DEMS is essential for the controlled growth of high-quality silicon-based films.

Theoretical Framework for the Thermal Decomposition of this compound

Generally, Si-H bonds are weaker than C-H bonds, and Si-C bonds are weaker than C-C bonds.[6] This suggests that the initial steps in the thermal decomposition of DEMS are likely to involve the cleavage of the Si-H or Si-C bonds.

Proposed Decomposition Pathways

Based on studies of similar alkylsilanes, two primary decomposition pathways are proposed for this compound in the gas phase under inert conditions:

-

β-Hydride Elimination: This is a common decomposition route for organometallic compounds containing ethyl groups. In this pathway, a hydrogen atom from the β-carbon of an ethyl group is transferred to the silicon atom, leading to the elimination of an ethylene molecule and the formation of a silyl hydride species. For DEMS, this would proceed as follows:

(C₂H₅)₂SiHCH₃ → (C₂H₅)(CH₃)SiH₂ + C₂H₄

This pathway is supported by studies on the surface decomposition of diethylsilane on silicon, where ethylene is a major desorption product.[7]

-

Homolytic Bond Cleavage (Radical Formation): At higher temperatures, homolytic cleavage of the Si-C or Si-H bonds can occur, leading to the formation of highly reactive radical species.

-

Si-C Bond Cleavage: (C₂H₅)₂SiHCH₃ → (C₂H₅)(CH₃)SiH• + •C₂H₅

-

Si-H Bond Cleavage: (C₂H₅)₂SiHCH₃ → (C₂H₅)₂SiCH₃• + H•

-

These initial radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction and recombination, leading to a complex mixture of final products. Theoretical studies on the pyrolysis of other organosilanes support the prevalence of such radical-mediated decomposition mechanisms at elevated temperatures.[4][8]

Experimental Analysis of Thermal Stability

A comprehensive evaluation of the thermal stability of this compound requires a multi-faceted analytical approach. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often performed simultaneously.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] For a volatile liquid like DEMS, this provides crucial information about its decomposition profile.

Experimental Protocol for TGA of this compound

-

Instrument Preparation: A simultaneous thermal analyzer (STA) capable of TGA-DSC is recommended.[10] The instrument should be calibrated for temperature and mass. A baseline run with an empty crucible should be performed under the same conditions as the sample run to correct for any instrumental drift.[11]

-

Sample Preparation: Due to its volatility and flammability, DEMS must be handled with care in a well-ventilated area, preferably a fume hood. A small sample size (typically 5-10 mg) is hermetically sealed in an aluminum crucible to prevent evaporation before decomposition.[2] A micro-perforation in the lid allows for the escape of decomposition products during the analysis.

-

TGA Measurement:

-

Purge Gas: A high-purity inert gas, such as nitrogen or argon, is used at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample.[12]

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to its expected decomposition (e.g., from ambient to 600 °C).[2]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Presentation and Interpretation

The TGA data is typically presented as a plot of mass loss percentage versus temperature. Key parameters to be extracted from the TGA curve are summarized in the table below.

| Parameter | Description |

| T₅ / T₁₀ | The temperatures at which 5% and 10% mass loss occurs, respectively. These are indicators of the onset of decomposition. |

| Tdmax | The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the first derivative of the TGA curve (DTG curve). |

| Char Yield | The percentage of residual mass at the end of the analysis. For DEMS, this is expected to be minimal as the decomposition products are likely to be volatile. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[13] When performed simultaneously with TGA, it provides information on the energetics of the decomposition process.

Data Interpretation

The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For the decomposition of DEMS, an endothermic peak is generally expected, as energy is required to break chemical bonds. The area under the DSC peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Evolved Gas Analysis (EGA)

EGA is a technique used to identify the gaseous products evolved from a sample during thermal analysis.[14] Coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for real-time identification of the decomposition products.

Experimental Workflow for TGA-MS

Expected Evolved Gases from DEMS Decomposition

Based on the proposed decomposition pathways, the following gaseous products are expected to be detected by TGA-MS:

| m/z | Tentative Identification | Corresponding Decomposition Pathway |

| 28 | Ethylene (C₂H₄) | β-Hydride Elimination |

| 2 | Hydrogen (H₂) | Radical Recombination/Dehydrogenation |

| 16 | Methane (CH₄) | Secondary radical reactions |

| 26 | Acetylene (C₂H₂) | High-temperature secondary reactions |

| 30 | Ethane (C₂H₆) | Radical Recombination |

The presence and relative abundance of these species as a function of temperature can provide strong evidence for the dominant decomposition mechanisms.

Summary and Conclusions

While a dedicated, comprehensive study on the thermal stability of this compound is not currently available in the public domain, a robust understanding of its thermal behavior can be constructed from the analysis of closely related compounds and fundamental principles of organosilicon chemistry. The primary decomposition pathways are anticipated to be β-hydride elimination, leading to the formation of ethylene, and homolytic bond cleavage, resulting in the generation of radical species.

A rigorous experimental investigation of the thermal stability of DEMS should employ a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis. The methodologies and expected outcomes detailed in this guide provide a solid framework for such an investigation. For professionals in semiconductor manufacturing and other fields utilizing organosilicon precursors, a thorough characterization of their thermal properties is a critical step in process development, optimization, and ensuring safety.

References

-

Gelest. (n.d.). Methyl Silanes. Gelest Technical Library. Retrieved from [Link]

- P. A. Coon, M. L. Wise, S. M. George. (1991). Diethylsilane on silicon surfaces: Adsorption and decomposition kinetics. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 9(3), 1454-1463.

-

Gelest, Inc. (2006). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]

-

Wikipedia. (2023). Evolved gas analysis. In Wikipedia. Retrieved from [Link]

- Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2007). Theoretical study of the pyrolysis of methyltrichlorosilane in the gas phase. 1. Thermodynamics. The Journal of Physical Chemistry A, 111(8), 1462–1474.

-

NETZSCH Analyzing & Testing. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Gelest, Inc. (n.d.). Gelest Silane Coupling Agents. Retrieved from [Link]

- Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2010). Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. 3. Reaction Rate Constant Calculations. The Journal of Physical Chemistry A, 114(1), 179-192.

-

Wikipedia. (2023). Organosilicon chemistry. In Wikipedia. Retrieved from [Link]

-

Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

- Koszegi, T., et al. (2018). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Combustion and Flame, 191, 474-487.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15589, Diethyldichlorosilane. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

-

Wikipedia. (2023). Thermogravimetric analysis. In Wikipedia. Retrieved from [Link]

- Ribeiro, F. M. S., et al. (2020). Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids. The Journal of Physical Chemistry B, 124(38), 8347–8361.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69799, Diethyl(methyl)silane. Retrieved from [Link]

- Frenklach, M., Ting, L., & Rabinowitz, M. J. (1996). Silicon Particle Formation in Pyrolysis of Silane and Disilane. Israel Journal of Chemistry, 36(3), 263-272.

- Swihart, M. T., & Carr, R. W. (1997). Thermochemistry and Thermal Decomposition of the Chlorinated Disilanes (Si₂HₙCl₆₋ₙ, n = 0−6) Studied by ab Initio Molecular Orbital and RRKM/Master Equation Methods. The Journal of Physical Chemistry A, 101(38), 7434–7449.

-

Michigan State University Department of Chemistry. (n.d.). Triethylsilane. Retrieved from [Link]

- Jamil, S. N. A. M., et al. (2016). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA-15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP. Malaysian Journal of Analytical Sciences, 20(5), 1145-1153.

- Wyller, G., et al. (2018). Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry. Journal of Crystal Growth, 500, 58-63.

-

Wikipedia. (2023). Triethylsilane. In Wikipedia. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves for various silanized SN. Retrieved from [Link]

-

ResearchGate. (n.d.). Organosilicon compounds as single-source precursors for SiCN films production. Retrieved from [Link]

-

Walsh, R. (n.d.). Bond Dissociation Energies in Organosilicon Compounds. Gelest, Inc. Retrieved from [Link]

- Sbirrazzuoli, N., & Abate, L. (2016). Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. Physical Chemistry Chemical Physics, 18(42), 29556-29567.

-

ResearchGate. (n.d.). Representative reductions with triethylsilane: (a) alcohols; (b) ethers. Retrieved from [Link]

- Luo, Y.-R. (2010). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics, 91st Edition.

-

Michigan State University Department of Chemistry. (n.d.). Bond Energies. Retrieved from [Link]

- West, R. (1983).

- Mahmoud, A. R. (2023). Organosilicon Chemistry in Organic Synthesis: Methods and Applications.

- Wright, J., et al. (2024).

Sources

- 1. Special Topics - Gelest [technical.gelest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silicon Particle Formation in Pyrolysis of Silane and Disilane | Semantic Scholar [semanticscholar.org]

- 4. Theoretical study of the pyrolysis of methyltrichlorosilane in the gas phase. 1. Thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. Bond Energies [www2.chemistry.msu.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. Silanes and Silicones for Epoxy Resins - Gelest [technical.gelest.com]

- 12. ukm.my [ukm.my]

- 13. mdpi.com [mdpi.com]

- 14. Technical Library - Gelest [technical.gelest.com]

An In-Depth Technical Guide to the Molecular Properties of Diethylmethylsilane

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This guide provides a detailed technical overview of diethylmethylsilane, focusing on its molecular formula and molecular weight, underpinned by authoritative data and presented with the clarity required for advanced scientific applications.

Introduction to this compound